5-Methyl-6-(phenylamino)nicotinonitrile
Description
5-Methyl-6-(phenylamino)nicotinonitrile is a nicotinonitrile derivative characterized by a methyl group at the 5-position and a phenylamino substituent at the 6-position of the pyridine ring. Nicotinonitrile derivatives are widely explored in medicinal chemistry due to their versatility in forming pharmacophores for anticancer, antimicrobial, and antioxidant applications .
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
6-anilino-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3/c1-10-7-11(8-14)9-15-13(10)16-12-5-3-2-4-6-12/h2-7,9H,1H3,(H,15,16) |
InChI Key |
JQBCLVCSRDAIGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(phenylamino)nicotinonitrile typically involves the condensation of 3-cyano-2-methylpyridine with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction mechanism involves the nucleophilic attack of the aniline on the cyano group, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of 5-Methyl-6-(phenylamino)nicotinonitrile may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions may be optimized to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(phenylamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-6-(phenylamino)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used as a corrosion inhibitor for metals and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methyl-6-(phenylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine and bromine (e.g., in ) increase electrophilicity, enhancing receptor binding. Methyl and phenylamino groups (as in the target compound) may improve solubility and hydrogen-bond interactions.
- Aromatic vs. Aliphatic Substituents: Phenylamino (target compound) and naphthyl groups () favor interactions with aromatic residues in enzymes, while aliphatic chains (e.g., methylthio in ) enhance membrane permeability.
Pharmacological Activity Comparison
Nicotinonitrile derivatives exhibit diverse biological activities depending on their substituents:
Anticancer Activity
- Diaryl-3-cyano-1H-pyridinones: Compounds like 2a–15d showed potent activity against breast cancer (MCF-7) via inhibition of kinase pathways. QSAR models indicated that electron-withdrawing groups (e.g., Cl, NO₂) correlate with higher binding energies .
- 1,4-Dihydropyridines (DHPs) : Derivatives with mercaptoimidazolyl groups (e.g., A1–A6) demonstrated IC₅₀ values <10 µM against MCF-5. DFT studies linked bioactivity to low LUMO energy and high polarizability .
- Target Compound Potential: The phenylamino group may mimic tyrosine kinase inhibitors (e.g., imatinib), suggesting possible anticancer utility, though experimental validation is needed.
Antimicrobial Activity
- Thioether and Glycoside Derivatives : Compounds 5a–5c () and 5b,c () showed broad-spectrum antimicrobial activity, with MIC values <25 µg/mL against Staphylococcus aureus.
- Hydrazide-Hydrazone Derivatives : Derivatives like 8a–d exhibited antifungal activity against Candida albicans due to imine and thiol groups .
Antioxidant Activity
Nicotinonitrile hybrids (e.g., hydroxyl-substituted analogs in ) scavenged free radicals (IC₅₀ ~50 µM) by donating electrons via the nitrile and aromatic systems. The target compound’s phenylamino group may enhance radical stabilization .
Computational Predictions
- QSAR Models: Electron-withdrawing substituents (e.g., NO₂, Cl) in lowered LUMO energy, enhancing bioactivity.
- Docking Studies: Analogs with planar structures (e.g., naphthyl in ) showed stronger binding to MCF-7 receptors (ΔG < -9 kcal/mol). The phenylamino group’s flexibility may require conformational optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
